Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Overview
Description
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with a complex structure that includes a benzo[d][1,3]dioxole ring system. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. This is followed by methylation using dimethyl sulfate to obtain 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. The final step involves the condensation of this intermediate with diiodomethane under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in certain cancer cell lines. The compound’s effects are mediated through its ability to interact with cellular proteins and disrupt key signaling pathways .
Comparison with Similar Compounds
- Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
- Methyl 3-methoxy-4,5-dihydroxybenzoate
Comparison: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-ethoxy-7-methoxy-1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-4-16-12-17-9-6-7(11(13)15-3)5-8(14-2)10(9)18-12/h5-6,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYSVATUYRURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1OC2=C(O1)C(=CC(=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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